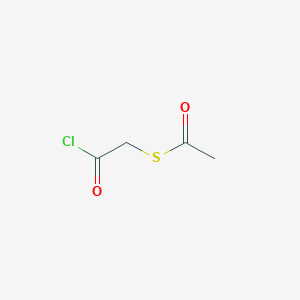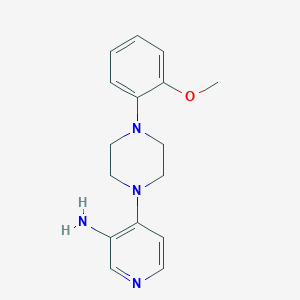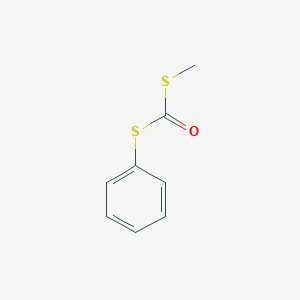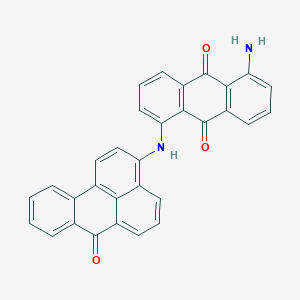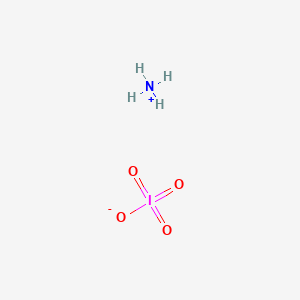
Ammonium periodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium periodate is a chemical compound that is commonly used in scientific research. It is an oxidizing agent that is used in the synthesis of various organic compounds. The compound has been extensively studied for its unique properties and potential applications in various fields of research.
Mécanisme D'action
Ammonium periodate is an oxidizing agent that reacts with organic compounds to produce a variety of products. The mechanism of action involves the transfer of electrons from the organic compound to the ammonium periodate, resulting in the formation of a variety of oxidation products.
Effets Biochimiques Et Physiologiques
Ammonium periodate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. It has also been shown to have an impact on the activity of various enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium periodate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available oxidizing agent that can be easily synthesized. However, it also has some limitations, such as its potential to produce toxic byproducts and its sensitivity to pH changes.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and potential applications of ammonium periodate. Some potential future directions include the development of new synthesis methods, the investigation of its impact on cellular signaling pathways, and the exploration of its potential as an antimicrobial agent.
In conclusion, ammonium periodate is a versatile and useful chemical compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of organic compounds and the analysis of carbohydrates and glycoproteins. Further research into this compound could lead to new discoveries and potential applications in various fields of research.
Méthodes De Synthèse
Ammonium periodate can be synthesized by the reaction of ammonium iodate with hydrogen peroxide. The reaction is typically carried out in an aqueous solution and requires careful control of the reaction conditions to ensure the formation of high-quality crystals.
Applications De Recherche Scientifique
Ammonium periodate is widely used in scientific research due to its unique properties. It is commonly used as an oxidizing agent in the synthesis of various organic compounds. It is also used in the analysis of carbohydrates and glycoproteins.
Propriétés
Numéro CAS |
13446-11-2 |
|---|---|
Nom du produit |
Ammonium periodate |
Formule moléculaire |
H4INO4 |
Poids moléculaire |
208.941 g/mol |
Nom IUPAC |
azanium;periodate |
InChI |
InChI=1S/HIO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |
Clé InChI |
URGYLQKORWLZAQ-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]I(=O)(=O)=O |
SMILES canonique |
[NH4+].[O-]I(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



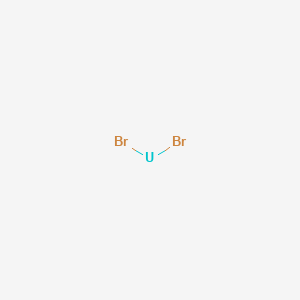
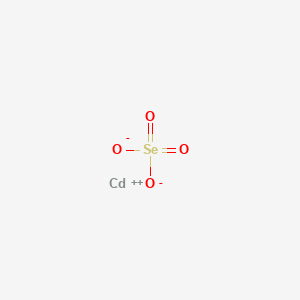
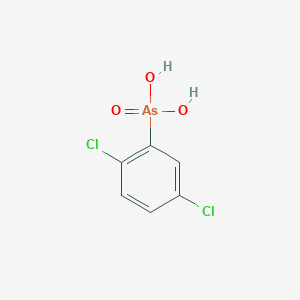
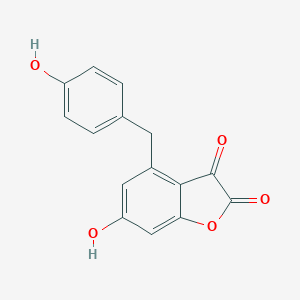
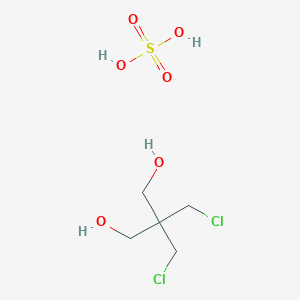
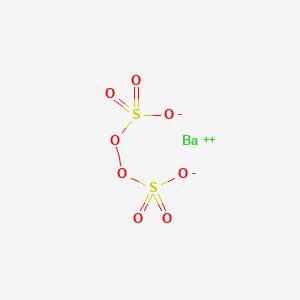
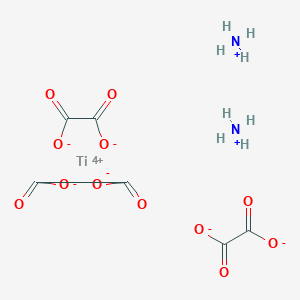
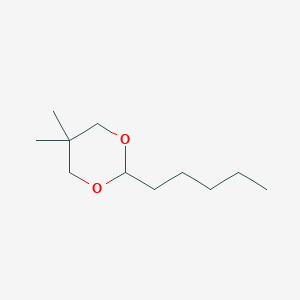
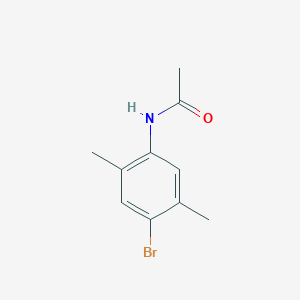
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
